molecular formula C15H15F3N2OS B5422202 3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)benzyl]propanamide

3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)benzyl]propanamide

Cat. No.: B5422202
M. Wt: 328.4 g/mol
InChI Key: IOXJFUQUEURDNH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiazole ring, a benzyl group, and a trifluoromethyl group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a methylene bridge . The trifluoromethyl group, which contains one carbon atom and three fluorine atoms, is often used in pharmaceutical and agrochemical compounds due to its distinctive physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the benzyl group, and the trifluoromethyl group . The exact arrangement of these groups would depend on the specific synthesis process .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiazole ring, the benzyl group, and the trifluoromethyl group . For example, the trifluoromethyl group is known to enhance the reactivity of certain compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring, the benzyl group, and the trifluoromethyl group . For example, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of certain compounds .

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2OS/c1-10-13(22-9-20-10)6-7-14(21)19-8-11-4-2-3-5-12(11)15(16,17)18/h2-5,9H,6-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJFUQUEURDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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